molecular formula C22H26FN5O2 B2569913 9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876151-22-3

9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2569913
CAS RN: 876151-22-3
M. Wt: 411.481
InChI Key: IAAHHTNBRZCBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Studies have explored the crystal structure of purine-pyrimidine complexes, highlighting the importance of hydrogen bonding in the formation of base pairs resembling the Watson-Crick configuration found in DNA. Such insights are crucial for understanding molecular interactions and designing new compounds with specific biological activities (Sobell, 1966).
  • Research on purine-6,8-diones has shed light on their ionization and methylation reactions, providing a foundation for synthetic modifications to enhance their properties or create novel derivatives with potential therapeutic uses (Rahat et al., 1974).

Biological Implications

  • The synthesis and modification of cyclohexenyl nucleosides have been targeted for their anti-HIV activity, demonstrating the potential of purine and pyrimidine analogs in developing antiviral therapies (Ferrer et al., 2009).
  • A study on substituted pyrimidopurinediones revealed their antiinflammatory activity, indicating the therapeutic potential of such compounds in treating chronic inflammation and related diseases (Kaminski et al., 1989).

Chemical Properties and Reactions

  • The unusual photochemistry of a highly reactive pyrimidinedione has been investigated, revealing novel photochemical processes and the potential for creating unique compounds with significant properties (Shorunov et al., 2018).

properties

IUPAC Name

9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAHHTNBRZCBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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